molecular formula C15H17N3O B3018877 N-[4-(dimethylamino)phenyl]-N'-phenylurea CAS No. 13143-07-2

N-[4-(dimethylamino)phenyl]-N'-phenylurea

Cat. No.: B3018877
CAS No.: 13143-07-2
M. Wt: 255.321
InChI Key: ZFGVFOLRSHVKRC-UHFFFAOYSA-N
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Description

Contextualizing the N-[4-(dimethylamino)phenyl]-N'-phenylurea Scaffold within Urea (B33335) Derivatives

This compound, also known by its IUPAC name 1-(4-(dimethylamino)phenyl)-3-phenylurea, is a classic example of an unsymmetrical N,N'-diarylurea. Its structure features a phenyl group on one nitrogen of the urea bridge and a 4-(dimethylamino)phenyl group on the other. The presence of the electron-donating dimethylamino group significantly influences the electronic properties of the molecule, enhancing the electron density of the adjacent aromatic ring and influencing the hydrogen-bonding capabilities of the urea protons.

This particular substitution pattern makes it an interesting candidate for studies in molecular recognition and materials science. The dimethylamino group can also act as a proton acceptor or a coordination site, adding another layer of functionality to the molecule.

Below are the key identifiers and computed properties for this compound:

IdentifierValue
CAS Number 13143-07-2
Molecular Formula C₁₅H₁₇N₃O
Molecular Weight 255.32 g/mol
IUPAC Name 1-(4-(dimethylamino)phenyl)-3-phenylurea
Canonical SMILES CN(C)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2
InChI Key ZFGVFOLRSHVKRC-UHFFFAOYSA-N
Predicted XLogP3 3.1
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3

This data is compiled from publicly available chemical databases.

Contemporary Research Significance of N-Arylureas in Synthetic and Supramolecular Chemistry

The N-arylurea scaffold has garnered considerable attention in modern chemical research due to its predictable and robust hydrogen-bonding capabilities. The two N-H protons of the urea moiety are excellent hydrogen bond donors, while the carbonyl oxygen is an effective hydrogen bond acceptor. This allows N-arylureas to form strong and directional hydrogen bonds, leading to the formation of well-defined supramolecular assemblies.

In Synthetic Chemistry:

N-arylureas have emerged as versatile building blocks and organocatalysts. Their ability to form specific non-covalent interactions allows them to act as templates or scaffolds in directing chemical reactions. Recent research has explored their use as ligands for transition metal catalysts, where the urea moiety can influence the catalytic activity and selectivity through secondary coordination sphere interactions. acs.orgnih.gov The development of N-arylureas as sterically undemanding pro-ligands for palladium-catalyzed reactions is a notable advancement. acs.orgnih.gov

In Supramolecular Chemistry:

The predictable self-assembly of N-arylureas through hydrogen bonding is a cornerstone of their application in supramolecular chemistry. They are known to form one-dimensional tapes, helices, and other complex architectures in the solid state and in solution. researchgate.net This self-assembly behavior is being harnessed for the development of new materials with tailored properties, such as gels, liquid crystals, and porous solids.

Furthermore, the hydrogen-bonding prowess of N-arylureas makes them excellent receptors for anions. researchgate.net The urea N-H groups can effectively bind to anions through hydrogen bonds, and this interaction can be signaled by a change in color or fluorescence, making them valuable components in chemical sensors. The design of N-arylurea-based receptors for the selective recognition of biologically and environmentally important anions is an active area of research. researchgate.netresearchgate.net The study of these interactions provides fundamental insights into the principles of molecular recognition and self-assembly. nih.gov

While detailed experimental data and specific research applications for This compound are not as extensively documented in readily accessible literature as for some other N-arylurea derivatives, its structural features position it as a valuable model compound for exploring the fundamental principles of N-arylurea chemistry and a potential building block for the design of novel functional molecules and materials. Further focused research on this specific compound could unveil unique properties and applications stemming from its particular substitution pattern.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(dimethylamino)phenyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-18(2)14-10-8-13(9-11-14)17-15(19)16-12-6-4-3-5-7-12/h3-11H,1-2H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGVFOLRSHVKRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13143-07-2
Record name N-(4-(DIMETHYLAMINO)PHENYL)-N'-PHENYLUREA
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Synthetic Methodologies and Mechanistic Investigations of N 4 Dimethylamino Phenyl N Phenylurea and Analogs

Established Synthetic Pathways for N-Arylureas

The creation of N-arylureas, including N-[4-(dimethylamino)phenyl]-N'-phenylurea, is commonly achieved through several reliable synthetic routes. These methods are foundational in organic synthesis, providing access to a wide array of urea (B33335) derivatives.

Direct Urea-Amine Condensation Mechanisms

One of the most direct methods for synthesizing N-arylureas is the reaction between an amine and an isocyanate. The synthesis of this compound can be accomplished by reacting 4-dimethylaminophenylamine with phenyl isocyanate. evitachem.com This reaction is typically performed in a solvent like dichloromethane (B109758) or toluene (B28343) under reflux conditions, leading to the final product with good purity and yield after purification by recrystallization or column chromatography. evitachem.com

Another traditional approach involves the direct reaction of an amine with urea. For instance, phenylurea can be synthesized by boiling a solution of aniline (B41778) hydrochloride and urea in water. orgsyn.org The proposed mechanism for this reaction involves the equilibrium formation of ammonium (B1175870) cyanate (B1221674) from urea in the boiling solution. The ammonium cyanate then reacts with the aniline hydrochloride to form phenylurea. orgsyn.org A secondary reaction can also occur where the newly formed phenylurea reacts with aniline, via a phenyl isocyanate intermediate, to produce the symmetrical diphenylurea (carbanilide). orgsyn.org To maximize the yield of the desired monosubstituted urea, the product is often removed from the reaction mixture as it forms. orgsyn.org

A variation of this method involves heating aniline and urea together, often with the addition of acids like hydrochloric acid and glacial acetic acid, to produce a mixture of phenylurea and diphenylurea. iglobaljournal.com The two products can then be separated based on their differential solubility in boiling water. iglobaljournal.com

Alternative Synthetic Approaches (e.g., utilizing carbon dioxide and amines)

Reflecting a shift towards greener chemistry, methods utilizing carbon dioxide (CO2) as a C1 building block have been developed for urea synthesis. researchgate.net These approaches are attractive as they utilize a cheap, non-toxic, and abundant carbon source. bohrium.com

The synthesis of urea derivatives can be achieved by reacting primary aliphatic amines with CO2, sometimes even in the absence of any catalyst or organic solvent. rsc.org The reaction mechanism is believed to proceed through the rapid formation of an alkyl ammonium alkyl carbamate (B1207046) intermediate, which then undergoes intramolecular dehydration to yield the final urea product. rsc.org

In other systems, the reaction between amines and CO2 is facilitated by a catalyst. A mild and efficient method involves the DBU-catalyzed reaction of amines with gaseous carbon dioxide to form carbamic acids. acs.org These carbamic acids can then be reacted with Mitsunobu reagents to generate isocyanates in situ, which are subsequently condensed with other amines to afford unsymmetrical ureas. acs.org The reversible reaction of CO2 with primary amines to form carbamates can also be used as a temporary protecting group strategy, reducing the amine's reactivity towards other electrophiles. mdpi.com

Catalytic Principles in N-Arylurea Synthesis

Catalysis offers powerful tools to enhance the efficiency, selectivity, and scope of N-arylurea synthesis, often enabling reactions under milder conditions than traditional methods.

Homogeneous Catalysis for Urea Formation

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is widely employed in the synthesis of N-arylureas. Palladium-catalyzed cross-coupling reactions are particularly prominent. A general method for preparing unsymmetrically substituted ureas involves the palladium-catalyzed amidation of aryl halides (both bromides and chlorides) with ureas. organic-chemistry.org This approach utilizes a palladium precursor, such as Pd₂(dba)₃, in combination with a specific ligand, like the nonproprietary bippyphos, to achieve efficient coupling. organic-chemistry.org

Copper-catalyzed systems also provide a valuable alternative. For example, Cu(acac)₂ has been shown to catalyze the N-arylation of phenylurea with various aryl boronic acids. researchgate.net This method is notable for proceeding under mild, ligand-free conditions at room temperature, offering a simpler and less toxic alternative to some palladium-catalyzed procedures that require phosphine (B1218219) ligands. researchgate.net While homogeneous catalysts often exhibit high product yields and selectivities, their recovery and recycling can present challenges, prompting research into more sustainable solutions like organic solvent nanofiltration. mdpi.comrsc.org

Catalyst SystemReactantsProduct TypeKey Features
Pd₂(dba)₃ / bippyphosUrea & Aryl HalideUnsymmetrical N-ArylureaCouples aryl chlorides; cost-effective. organic-chemistry.org
Cu(acac)₂Phenylurea & Aryl Boronic AcidN-Aryl-N'-phenylureaLigand-free; mild room temperature conditions. researchgate.net
Palladium CatalystPhenylurea & Aryl BromideN-Aryl-N'-phenylureaEffective for aryl bromides with electron-withdrawing groups. researchgate.net

Mechanistic Aspects of Catalyzed Reactions

Understanding the reaction mechanism is crucial for optimizing catalytic processes. catalysis.de In homogeneous catalysis, the reaction proceeds through a catalytic cycle involving various intermediates. science.gov

For the palladium-catalyzed cross-coupling of aryl chlorides with ureas, the mechanism is understood to involve key steps such as transmetalation and reductive elimination. organic-chemistry.org The choice of ligand is critical, as it modulates the electronic and steric properties of the palladium center, thereby controlling its reactivity. nih.gov Interestingly, N-arylureas themselves can serve as sterically undemanding ligands for palladium, outperforming traditional phosphine ligands in certain reactions like the heteroannulation of N-tosyl-o-bromoanilines and 1,3-dienes. nih.govacs.org

In acid-catalyzed reactions, such as ester hydrolysis which serves as a model for understanding catalytic principles, the mechanism often begins with the protonation of an atom by the acid catalyst. libretexts.org For example, a hydrogen ion might bond to the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. libretexts.org This principle of activating a molecule through catalyst interaction is fundamental to many homogeneously catalyzed reactions for urea formation.

Advanced Spectroscopic Characterization for Structural and Conformational Analysis of N 4 Dimethylamino Phenyl N Phenylurea

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Interaction Studies

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like N-[4-(dimethylamino)phenyl]-N'-phenylurea, with its multiple distinct proton, carbon, and nitrogen sites, a combination of NMR experiments is essential for a complete structural assignment.

Proton (¹H) NMR spectroscopy identifies the different types of protons in the molecule based on their unique electronic environments. The spectrum for this compound is predicted to show several distinct signals corresponding to its aliphatic, aromatic, and urea (B33335) functional groups.

Aliphatic Protons: The six protons of the dimethylamino group [-N(CH₃)₂] are chemically equivalent and are expected to produce a single, sharp signal (singlet) in the aliphatic region of the spectrum, typically around 2.9-3.0 ppm.

Aromatic Protons: The molecule contains two different phenyl rings, leading to distinct patterns.

The monosubstituted phenyl ring attached to an NH group would show complex multiplets for its five protons, generally in the range of 6.9-7.5 ppm. Based on data for the parent compound phenylurea, these protons appear at approximately 6.8-7.5 ppm. chemicalbook.com

The para-substituted dimethylaminophenyl ring is expected to exhibit a characteristic AA'BB' system, appearing as two distinct doublets. The two protons ortho to the electron-donating dimethylamino group would be shifted upfield (to a lower ppm value), while the two protons ortho to the urea nitrogen would be shifted downfield.

Urea N-H Protons: The two N-H protons are in different chemical environments and are expected to appear as two separate, broad singlets. Their chemical shifts are highly dependent on solvent and concentration but are typically found in the downfield region, potentially between 8.0 and 9.0 ppm. In the related phenylurea, one NH proton signal appears around 8.5 ppm. chemicalbook.com

Predicted ¹H NMR Chemical Shifts for this compound

Proton EnvironmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
-N(CH₃)₂~2.9Singlet (s)6H
Aromatic H (ortho to -N(CH₃)₂)~6.7Doublet (d)2H
Aromatic H (ortho to -NH-)~7.3Doublet (d)2H
Aromatic H (C₆H₅-)6.9 - 7.5Multiplet (m)5H
-NH- (Urea)8.0 - 9.0Broad Singlet (br s)2H (two signals)

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each non-equivalent carbon atom produces a distinct signal, allowing for a complete structural map. The accuracy of predicting ¹³C NMR shifts using computational methods like DFT can be very high, often with deviations of less than 1-2 ppm. nih.gov

Aliphatic Carbon: A single signal is expected for the two equivalent methyl carbons of the dimethylamino group, typically around 40 ppm.

Aromatic Carbons: The two phenyl rings will show a set of distinct signals.

For the monosubstituted ring, four signals are expected: one for the ipso-carbon attached to the nitrogen, and one each for the ortho, meta, and para carbons.

For the para-substituted ring, four signals are also expected due to symmetry: two ipso-carbons (one attached to the -N(CH₃)₂ group and one to the -NH- group) and two signals for the remaining four aromatic carbons.

Urea Carbonyl Carbon: The most downfield signal in the spectrum is predicted to be the urea carbonyl (C=O) carbon, typically appearing in the 150-160 ppm range.

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
-N(CH₃)₂~40
Aromatic C (C₆H₄)112 - 150
Aromatic C (C₆H₅)118 - 140
C=O (Urea)~155

While ¹H and ¹³C NMR provide the foundation for structural analysis, advanced techniques offer deeper insights.

¹⁵N NMR Spectroscopy: This technique is particularly valuable for this compound, as the molecule possesses three distinct nitrogen atoms: the tertiary amine nitrogen of the dimethylamino group and the two secondary amine nitrogens of the urea linkage. Although ¹⁵N has low natural abundance and sensitivity, it provides a large chemical shift range, making it excellent for distinguishing between different nitrogen environments. chemrxiv.org The chemical shifts would be sensitive to the hybridization and electronic environment, allowing for clear differentiation between the sp³-hybridized dimethylamino nitrogen and the sp²-hybridized urea nitrogens.

2D NMR Spectroscopy: Two-dimensional techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish definitive connectivity. COSY would reveal correlations between neighboring protons within each aromatic ring, aiding in the assignment of the complex multiplets. HSQC would correlate each proton signal with its directly attached carbon atom, providing unambiguous assignment of the ¹H and ¹³C spectra.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

FTIR spectroscopy is highly effective for identifying the key functional groups within the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

N-H Stretching: The urea group's N-H bonds are expected to produce strong, and potentially broad, absorption bands in the region of 3200–3400 cm⁻¹. For phenylurea, the N-H stretching band is observed around 3439 cm⁻¹. orientjchem.org

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups will show stronger bands just below 3000 cm⁻¹. sphinxsai.com

C=O Stretching (Amide I Band): A very strong and sharp absorption band corresponding to the urea carbonyl stretch is a key diagnostic feature. This band is expected between 1630 and 1680 cm⁻¹.

N-H Bending and C-N Stretching (Amide II Band): A strong band resulting from a combination of N-H bending and C-N stretching is anticipated in the 1550–1620 cm⁻¹ region.

Aromatic C=C Stretching: The vibrations of the carbon-carbon double bonds in the two phenyl rings will produce a series of medium to strong bands in the 1450–1600 cm⁻¹ range. sphinxsai.com

Predicted FTIR Absorption Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)Expected Intensity
N-H StretchUrea (-NH-)3200 - 3400Strong, Broad
Aromatic C-H StretchAryl (-C-H)3000 - 3100Medium
Aliphatic C-H StretchMethyl (-CH₃)2850 - 2960Medium-Strong
C=O Stretch (Amide I)Urea (-C=O)1630 - 1680Very Strong
N-H Bend (Amide II)Urea (-NH-)1550 - 1620Strong
C=C StretchAromatic Ring1450 - 1600Medium-Strong

Raman spectroscopy, which measures the inelastic scattering of light, serves as a powerful complement to FTIR. Vibrations that are symmetric and involve a change in polarizability, rather than a change in dipole moment, tend to produce strong Raman signals.

For this compound, Raman spectroscopy would be particularly useful for analyzing the carbon skeleton. The symmetric "breathing" modes of the phenyl rings, which are often weak in FTIR, are expected to give rise to strong, sharp bands in the Raman spectrum. sphinxsai.com Aromatic C=C stretching vibrations are also typically strong. acs.org While the C=O stretch is visible in Raman, it is generally less intense than in the IR spectrum. The symmetric stretching of the C-N bonds and the vibrations associated with the dimethylamino group would also be observable, providing a more complete picture of the molecule's vibrational characteristics. sphinxsai.com

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic structure of molecules containing chromophores and conjugated systems. For this compound, this method provides significant insights into its electronic transitions and charge transfer characteristics, which arise from its specific molecular architecture. The molecule comprises two phenyl rings connected by a urea bridge, with one phenyl ring substituted with a strong electron-donating dimethylamino group. This structure creates an extended π-conjugated system that is highly active in the UV-Vis region.

Analysis of Electronic Transitions in Conjugated Systems

The UV-Vis spectrum of this compound is dominated by electronic transitions within its extensive conjugated system. The key structural components influencing these transitions are the phenyl rings (chromophores), the urea moiety (-NH-CO-NH-), and the dimethylamino group (-N(CH₃)₂), which acts as a powerful auxochrome. The interaction between these groups gives rise to characteristic absorption bands corresponding primarily to π → π* and n → π* transitions. youtube.com

The π → π* transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings and the C=O double bond of the urea group. youtube.com Due to the extended conjugation across the molecule, these transitions are expected to occur at longer wavelengths (bathochromic shift) compared to non-conjugated aromatic systems. The electron-donating dimethylamino group further enhances this effect by increasing the electron density of the π system, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The n → π* transitions are typically of lower intensity and involve the excitation of non-bonding electrons (from the nitrogen and oxygen atoms of the urea and dimethylamino groups) to antibonding π* orbitals. youtube.com These transitions often appear as shoulders on the main π → π* absorption bands.

Table 1: Predicted Electronic Transitions for this compound
Transition TypeAssociated Molecular OrbitalsRegion of Molecule InvolvedExpected Relative Intensity
π → πExcitation from π bonding orbitals to π antibonding orbitalsPhenyl rings, Urea C=O group (entire conjugated system)High
n → πExcitation from non-bonding orbitals to π antibonding orbitalsN atoms (urea, amino), O atom (urea)Low to Medium

Applications in Charge Transfer Studies

The molecular structure of this compound makes it an ideal candidate for intramolecular charge transfer (ICT) studies. researchgate.net The molecule possesses a "push-pull" character, where the electron-donating dimethylamino group (-N(CH₃)₂) "pushes" electron density through the conjugated π-system to the urea moiety and the unsubstituted phenyl ring.

Upon absorption of UV-Vis light, an excited state is formed where this charge transfer is significantly enhanced. The resulting excited state has a larger dipole moment than the ground state. This phenomenon can be studied using UV-Vis spectroscopy by observing the effect of solvent polarity on the absorption maximum (λmax), a phenomenon known as solvatochromism.

In nonpolar solvents, the molecule's absorption spectrum reflects its local electronic transitions. As the solvent polarity increases, polar solvents stabilize the more polar excited state to a greater extent than the ground state. This differential stabilization leads to a reduction in the energy gap for the electronic transition, resulting in a bathochromic (red) shift of the λmax. The magnitude of this shift provides qualitative information about the charge transfer character of the transition. Studies on analogous compounds like 4-dimethylamino-chalcone derivatives have demonstrated remarkable bathochromic shifts in absorption peaks with increasing solvent polarity, signifying enhanced ICT. rsc.org

Table 2: Expected Solvatochromic Effect on the ICT Band of this compound
Solvent TypeRelative PolarityInteraction with MoleculeExpected Shift in λmax
Nonpolar (e.g., Hexane)LowMinimal stabilization of ground or excited state.Reference λmax (shorter wavelength)
Polar Aprotic (e.g., Acetonitrile)MediumStabilizes the polar excited state more than the ground state.Bathochromic (Red) Shift
Polar Protic (e.g., Ethanol)HighStrong stabilization of the polar excited state via dipole-dipole interactions and hydrogen bonding.Significant Bathochromic (Red) Shift

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. The molecular formula for this compound is C₁₅H₁₇N₃O, corresponding to a monoisotopic mass of approximately 255.137 Da and a molecular weight of 255.32 g/mol . uni.lu

In a typical electron ionization (EI) mass spectrum, the compound would exhibit a molecular ion peak (M⁺•) at an m/z (mass-to-charge ratio) of 255. The fragmentation of this molecular ion provides a structural fingerprint of the molecule. The fragmentation is primarily dictated by the weakest bonds and the stability of the resulting fragment ions. For this compound, the most probable cleavage sites are the C-N bonds of the urea bridge.

Key fragmentation pathways would include:

Cleavage of the N-(CO) bond on either side of the urea carbonyl group.

Fission of the bond between the phenyl ring and the urea nitrogen.

Rearrangement reactions followed by fragmentation.

The analysis of fragmentation patterns of related phenylurea herbicides provides a model for predicting the major fragments. nist.gov The presence of the dimethylamino group strongly influences fragmentation, often leading to the formation of resonance-stabilized ions containing this group.

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound
m/zProposed Ion FormulaProposed Ion Structure/OriginPredicted Relative Abundance
255[C₁₅H₁₇N₃O]⁺•Molecular Ion (M⁺•)High
134[C₈H₁₀N₂]⁺•Resulting from cleavage of the C-N bond between the substituted phenyl ring and the urea carbonyl, followed by hydrogen transfer. Corresponds to 4-amino-N,N-dimethylaniline ion.High
120[C₈H₁₀N]⁺Cleavage of the N-N' bond in the urea bridge, leading to the [N,N-dimethylaminophenyl]⁺ ion.Medium
119[C₇H₅NO]⁺•Phenyl isocyanate radical cation, formed by cleavage of the C-N bond on the unsubstituted side and rearrangement.Medium
93[C₆H₇N]⁺•Aniline (B41778) radical cation, from cleavage of the C-N bond on the unsubstituted side with hydrogen transfer.Medium
77[C₆H₅]⁺Phenyl cation, from loss of the entire urea and substituted aniline moiety.Low

Computational and Theoretical Chemistry Approaches for N 4 Dimethylamino Phenyl N Phenylurea

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. nih.govarxiv.org For N-[4-(dimethylamino)phenyl]-N'-phenylurea, DFT calculations are instrumental in determining its three-dimensional structure, electronic properties, and reactivity indicators. By approximating the exchange-correlation energy, DFT balances computational cost and accuracy, making it suitable for molecules of this size. arxiv.org

Geometry Optimization and Energetic Landscapes

Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. nih.gov For this compound, this involves calculating the forces on each atom and adjusting their positions until a stable conformation, known as a local minimum, is reached. The resulting optimized structure represents the most probable geometry of the molecule in the gas phase.

The energetic landscape of N-arylureas is characterized by several possible conformations arising from rotation around the C–N bonds of the urea (B33335) moiety. nih.gov Key conformations include trans-trans, cis-trans, and cis-cis arrangements of the aryl substituents relative to the carbonyl group. nih.govresearchgate.net DFT calculations can determine the relative energies of these conformers, identifying the most stable (global minimum) and the energy barriers for interconversion between them. For the parent compound, N,N'-diphenylurea, the trans-trans conformation is often favored in the gas phase, while substitutions can alter these preferences. nih.gov The energetic landscape provides crucial insights into the molecule's flexibility and the populations of different conformers at thermal equilibrium.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT

ConformerRelative Energy (kcal/mol)Stability Rank
trans-trans0.001 (Most Stable)
cis-trans1.582
trans-cis2.103
cis-cis4.324 (Least Stable)

Note: This data is illustrative and represents typical relative stabilities for N,N'-diarylureas.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing chemical reactivity and electronic transitions. wikipedia.orgnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, characterizing its nucleophilic or basic nature. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or acidic nature. youtube.com

For this compound, the HOMO is expected to have significant contributions from the electron-rich 4-(dimethylamino)phenyl group, making this part of the molecule susceptible to electrophilic attack. The LUMO is likely distributed over the urea carbonyl group and the unsubstituted phenyl ring, highlighting these areas as potential sites for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. ajchem-a.com A smaller energy gap generally implies higher reactivity and greater polarizability. nih.gov

Table 2: Representative Frontier Orbital Energies for this compound

ParameterEnergy (eV)Description
EHOMO-5.25Energy of the Highest Occupied Molecular Orbital
ELUMO-1.10Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.15Indicator of chemical reactivity and stability

Note: These values are representative for a molecule of this type and would be precisely determined via DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. mdpi.comresearchgate.net It is plotted on the molecule's electron density surface, using a color scale to indicate regions of varying electrostatic potential. MEP maps are invaluable for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions. mdpi.comchemrxiv.org

The standard color scheme designates red for electron-rich regions (negative potential), which are favorable for electrophilic attack, and blue for electron-poor regions (positive potential), which are susceptible to nucleophilic attack. researchgate.net Green and yellow represent intermediate potentials. researchgate.net

In an MEP map of this compound, the most negative potential (red/yellow) would be concentrated around the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs. The nitrogen atom of the dimethylamino group would also exhibit a negative potential. The most positive potential (blue) would be located on the hydrogen atoms of the N-H groups in the urea linkage, making them primary sites for hydrogen bonding.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule by translating the complex molecular wavefunction into localized Lewis-like structures (bonds and lone pairs). researchgate.netnih.gov This method is particularly effective for quantifying intramolecular charge transfer, electron delocalization, and hyperconjugative interactions. materialsciencejournal.org

NBO analysis evaluates the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). materialsciencejournal.org Higher E(2) values signify a more significant interaction and greater stabilization of the molecule.

For this compound, key intramolecular interactions would include:

Delocalization of the lone pair electrons from the urea nitrogen atoms into the antibonding π* orbital of the carbonyl group (n(N) → π*(C=O)).

Donation of electron density from the nitrogen lone pair of the dimethylamino group into the antibonding π* orbitals of the adjacent phenyl ring.

Hyperconjugative interactions between the phenyl rings and the urea bridge.

Table 3: Illustrative NBO Second-Order Perturbation Energies (E(2)) for Key Intramolecular Interactions

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP (N1)π* (C=O)45.8Resonance Stabilization
LP (N2)π* (C=O)39.5Resonance Stabilization
LP (NDMA)π* (CAryl-CAryl)22.1Hyperconjugation
π (CAryl-CAryl)π* (C=O)5.3Conjugation

Note: LP denotes a lone pair. N1 and N2 are the urea nitrogens, NDMA is the dimethylamino nitrogen. The data is representative of typical values for such interactions.

Conformational Analysis and Molecular Dynamics Simulations

While DFT provides a static picture of a molecule at its energy minimum, conformational analysis and molecular dynamics (MD) simulations explore its dynamic behavior. nih.govuoa.gr These methods are essential for understanding how this compound behaves in different environments, such as in solution, by simulating the movements of its atoms over time.

Investigating Conformational Preferences of N-Arylureas

The study of N-arylureas has shown that their conformational preferences are crucial for their function and interaction with biological targets. researchgate.netnih.gov The key degrees of freedom are the torsional angles defined by the rotation around the N-C(O) and C(O)-N bonds.

Computational studies, often combining DFT for accurate energetics with MD simulations for sampling, can map the potential energy surface related to these rotations. nih.gov This analysis reveals the most stable conformers and the transition states connecting them. For N,N'-diaryl ureas, the relative orientation of the two aryl rings can be described as cis or trans with respect to the carbonyl oxygen. nih.govresearchgate.net Studies on similar compounds have shown that while a trans-trans conformation may be preferred in some cases, factors like N-alkylation or solvent effects can favor cis conformations. nih.govnih.gov Intramolecular hydrogen bonds, for example between an N-H proton and the carbonyl oxygen, can also play a significant role in stabilizing specific conformers. nih.gov Understanding these preferences is critical for rational drug design involving the N-arylurea scaffold.

Dynamic Behavior in Different Media

The dynamic behavior of this compound is markedly influenced by its surrounding medium, a phenomenon that can be extensively studied using molecular dynamics (MD) simulations. These simulations can model the conformational landscape of the molecule in various solvents, revealing how solvent polarity and hydrogen bonding capabilities affect its structure and flexibility.

In nonpolar solvents, the conformational flexibility of this compound is primarily governed by intramolecular forces, such as steric hindrance and weak van der Waals interactions. The molecule is likely to adopt a range of conformations, with the phenyl rings rotating relatively freely around the C-N bonds of the urea bridge. The presence of the bulky dimethylamino group can influence the preferred orientation of the substituted phenyl ring.

In polar aprotic solvents, such as acetonitrile (B52724) or dimethyl sulfoxide, the dynamic behavior is expected to change significantly. The polar nature of the solvent can stabilize conformations with a larger dipole moment. The solvent molecules will arrange themselves around the polar urea core and the dimethylamino group, restricting the free rotation of the phenyl rings and favoring specific conformational states.

In polar protic solvents, like water or methanol, the dynamic behavior becomes even more complex due to the formation of intermolecular hydrogen bonds. The solvent molecules can act as hydrogen bond donors and acceptors, competing with the intramolecular N-H···O hydrogen bond within the urea moiety. This competition can lead to a more dynamic equilibrium between different conformers and potentially favor more extended or open structures that allow for greater interaction with the solvent.

Molecular dynamics simulations can provide quantitative data on these solvent-solute interactions, including radial distribution functions to describe the solvation shells around specific atoms and the lifetime of hydrogen bonds between the molecule and the solvent. This information is critical for understanding how the solvent environment modulates the molecule's properties and reactivity.

Advanced Theoretical Methods for Specific Interactions

To gain a more profound understanding of the non-covalent interactions that dictate the structure and properties of this compound, advanced theoretical methods are employed.

Symmetry-Adapted Perturbation Theory (SAPT) is a powerful quantum mechanical method used to calculate and decompose the interaction energy between two molecules into physically meaningful components: electrostatics, exchange (Pauli repulsion), induction (polarization), and dispersion. This decomposition provides a detailed picture of the nature of the non-covalent interactions.

For a dimer of this compound, SAPT can be used to analyze the forces driving its self-assembly, such as π-π stacking between the phenyl rings and hydrogen bonding between the urea groups. The presence of the electron-donating dimethylamino group can significantly influence the electrostatic potential of the substituted phenyl ring, thereby affecting its π-stacking interactions.

A hypothetical SAPT analysis of a parallel-displaced π-stacking arrangement of two this compound molecules might yield the following energy decomposition:

Interaction ComponentEnergy (kcal/mol)Description
Electrostatics (Eelst)-4.5Attractive interaction between the permanent multipole moments of the two molecules. The electron-donating dimethylamino group can enhance this component.
Exchange (Eexch)+8.0Short-range Pauli repulsion due to the overlap of electron clouds.
Induction (Eind)-2.5Attractive interaction arising from the polarization of one molecule by the electric field of the other.
Dispersion (Edisp)-7.0Attractive interaction due to instantaneous fluctuations in electron density (van der Waals forces). This is a major contributor to π-π stacking.
Total SAPT0 Interaction Energy-6.0The sum of all components, indicating a net attractive interaction.

This data illustrates that while dispersion forces are the primary driver of the π-stacking interaction, electrostatic and induction forces also play a significant role, which is modulated by the dimethylamino substituent.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density topology of a molecular system. This analysis can identify and characterize chemical bonds and other interactions, such as hydrogen bonds and van der Waals contacts, through the properties of the electron density at bond critical points (BCPs).

For this compound, QTAIM is particularly useful for characterizing the intramolecular N-H···O hydrogen bond within the urea moiety. The presence and strength of this hydrogen bond can be confirmed by the existence of a BCP between the hydrogen and oxygen atoms. The properties at this BCP, such as the electron density (ρ), the Laplacian of the electron density (∇²ρ), and the total energy density (H(r)), provide quantitative information about the nature of the interaction.

A representative QTAIM analysis for the intramolecular N-H···O hydrogen bond in this compound would likely reveal the following:

Topological ParameterValue (atomic units)Interpretation
Electron Density (ρ)0.025A relatively low value, characteristic of a closed-shell interaction (hydrogen bond).
Laplacian of Electron Density (∇²ρ)+0.090A positive value indicates a depletion of electron density at the BCP, typical for non-covalent interactions.
Total Energy Density (H(r))-0.001A small negative value suggests a slight covalent character to the hydrogen bond.

Supramolecular Chemistry: Molecular Recognition and Self Assembly of N 4 Dimethylamino Phenyl N Phenylurea Derivatives

Principles of Hydrogen Bonding in Urea (B33335) Derivatives

The urea moiety is an exceptional hydrogen-bonding motif, possessing two hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen). This arrangement allows for the formation of strong and directional intermolecular connections, leading to the creation of well-defined supramolecular structures.

Directionality and Strength of Hydrogen Bonds

The hydrogen bonds formed by urea derivatives are highly directional, a key feature that underpins their use in constructing complex molecular architectures. The geometry of the urea group dictates the spatial orientation of the N-H donor groups and the lone pairs on the carbonyl oxygen, leading to specific and predictable binding patterns. In many diaryl urea crystal structures, a common motif is the "urea tape" or α-network, where molecules are linked through bifurcated N−H···O hydrogen bonds. acs.org

The strength of these hydrogen bonds can be influenced by the electronic nature of the substituents on the aryl rings. Electron-withdrawing groups on the phenyl rings can increase the acidity of the N-H protons, thereby enhancing their hydrogen bond donor strength. mdpi.com Conversely, electron-donating groups, such as the dimethylamino group in N-[4-(dimethylamino)phenyl]-N'-phenylurea, can modulate the electronic properties and influence the hydrogen bonding capabilities. The gas-phase interaction energies of hydrogen bonds originating from the urea moiety in diaryl ureas can range from -6.0 to -32.0 kcal/mol, with an average of -17.4 kcal/mol, highlighting the significant strength of these interactions. mdpi.com

Conformational Preorganization for Enhanced Intermolecular Interactions

The conformation of the N,N'-diaryl urea molecule plays a crucial role in its ability to form effective intermolecular hydrogen bonds. For optimal interaction, the urea moiety and its flanking aryl groups must adopt a suitable spatial arrangement, a concept known as conformational preorganization. In solution and in the solid state, N,N'-diphenylureas are generally characterized by a trans,trans conformation. researchgate.net However, the planarity of the molecule can be influenced by substituents.

Studies on N-aryl-N′-4-nitrophenyl ureas have shown that the molecular conformation and hydrogen bonding motifs are intrinsically linked. acs.orgdiva-portal.org These structures can be classified into two families: those that form the typical urea tape structure with a twisted molecular conformation, and "non-urea tape" structures where the molecule is more planar. acs.orgdiva-portal.org In the latter, the N-H donors may preferentially bond with other acceptor groups within the molecule or with solvent molecules, rather than the urea carbonyl. acs.orgresearchgate.net This competition between intra- and intermolecular hydrogen bonding is a critical factor in the self-assembly process. The ability of the molecule to adopt a preorganized conformation that favors intermolecular hydrogen bonding is key to the formation of stable and well-ordered supramolecular assemblies. nih.gov

Host-Guest Chemistry and Inclusion Complex Formation

The ability of this compound and its analogs to participate in host-guest chemistry is a testament to their molecular recognition capabilities. By interacting with macrocyclic hosts such as cucurbiturils and cyclodextrins, these urea derivatives can form inclusion complexes with well-defined stoichiometries and binding affinities.

Cucurbituril (B1219460) (CB[n]) Interactions with N-Arylurea Analogs

Cucurbiturils (CB[n]) are a family of macrocyclic host molecules with a hydrophobic cavity and two carbonyl-fringed portals. These features make them adept at encapsulating a variety of guest molecules, including N-aryl ureas. The binding is typically driven by a combination of hydrophobic effects, ion-dipole interactions between the positively charged portals of the CB[n] and the guest, and hydrogen bonding.

While specific studies on the complexation of this compound with cucurbiturils are limited, research on analogous systems provides valuable insights. For instance, the complexation of a solvatochromic dye, 4-(4-(dimethylamino)styryl)-1-phenylpyridinium iodide, with cucurbit acs.orguril (CB7) has been shown to form a stable 1:1 complex with a high association constant (Ka = 6.0 × 10^6 M^-1). researchgate.net In this complex, the phenylpyridinium entity of the guest is encapsulated within the CB7 cavity. researchgate.net This suggests that the phenyl and dimethylaminophenyl groups of this compound could similarly be encapsulated within the cavity of a suitable CB[n] host. The formation of such inclusion complexes is often accompanied by significant changes in the photophysical properties of the guest molecule, such as an enhancement of fluorescence. researchgate.net

Cyclodextrin (CD) Complexation Studies

Cyclodextrins (CDs) are cyclic oligosaccharides with a truncated cone shape, featuring a hydrophobic inner cavity and a hydrophilic exterior. They are well-known for their ability to form inclusion complexes with a wide range of guest molecules, including phenylurea derivatives.

A study on the inclusion complex formation between α- and β-cyclodextrin and four phenylurea analogues (metobromuron, monolinuron, monuron, and fenuron) demonstrated the formation of 1:1 stoichiometric complexes in all cases. researchgate.net The association constants (K) for these complexes were found to range from 208 to 2749 M⁻¹. researchgate.net NMR spectroscopy revealed that only the aromatic ring of the guest enters the host cavity. researchgate.net In the case of α-cyclodextrin, the substituted urea moiety protrudes from the secondary rim, while for β-cyclodextrin, it protrudes from the primary rim. researchgate.net This highlights the importance of the size complementarity between the host cavity and the guest molecule.

Phenylurea AnalogCyclodextrinStoichiometry (Host:Guest)Association Constant (K, M-1)
Metobromuronα-CD1:1Data Not Available
Metobromuronβ-CD1:1Data Not Available
Monolinuronα-CD1:1Data Not Available
Monolinuronβ-CD1:1Data Not Available
Monuronα-CD1:1Data Not Available
Monuronβ-CD1:1292.3
Fenuronα-CD1:1Data Not Available
Fenuronβ-CD1:1Data Not Available

Thermodynamics and Stoichiometry of Host-Guest Systems

The formation of host-guest complexes is an equilibrium process governed by thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). The stoichiometry of the complex, which describes the ratio of host to guest molecules, is also a fundamental characteristic.

For cucurbituril complexes, the binding is often driven by a significant enthalpic contribution, arising from the release of high-energy water molecules from the host cavity upon guest inclusion. ibs.re.kr The stoichiometry can vary, with 1:1 and 1:2 (host:guest) complexes being common. nih.gov For instance, the complexation of Eu(III) with CB5 forms a 1:1 complex, while with the larger CB7, both 1:1 and 1:2 complexes are observed. nih.gov

Supramolecular Assembly and Molecular Recognition

The supramolecular behavior of this compound derivatives is dictated by a combination of directional hydrogen bonds, π-π stacking interactions, and other weaker non-covalent forces. These interactions drive the assembly of individual molecules into well-defined, higher-order structures. The presence of the electron-rich 4-(dimethylamino)phenyl group significantly influences the electronic properties of the molecule, which in turn affects its self-assembly and molecular recognition capabilities.

Self-Assembly via Non-covalent Interactions

The self-assembly of this compound derivatives is primarily driven by the formation of robust and directional hydrogen bonds between the N-H protons and the carbonyl oxygen of the urea group. This interaction typically leads to the formation of one-dimensional hydrogen-bonded chains or tapes. The planarity of the urea unit and the attached phenyl rings facilitates these interactions, leading to well-ordered supramolecular polymers.

In addition to hydrogen bonding, π-π stacking interactions between the aromatic phenyl rings play a crucial role in stabilizing the self-assembled structures. The electron-donating nature of the dimethylamino group on one phenyl ring and the unsubstituted nature of the other can lead to favorable donor-acceptor π-π interactions, further directing the assembly process. The interplay between hydrogen bonding and π-π stacking can result in the formation of various morphologies, such as nanofibers, ribbons, and sheets.

The solvent environment also plays a critical role in the self-assembly process. In non-polar solvents, the strong, directional hydrogen bonds of the urea group dominate, leading to the formation of well-defined aggregates. In more polar, competitive solvents, the strength of the intermolecular hydrogen bonds may be diminished, leading to different assembled structures or even disassembly.

Table 1: Key Non-covalent Interactions in the Self-Assembly of this compound Derivatives

Interaction TypeDescriptionInfluence on Assembly
Hydrogen Bonding The N-H groups of the urea act as hydrogen bond donors, while the carbonyl oxygen acts as a hydrogen bond acceptor.This is the primary driving force for the formation of one-dimensional supramolecular polymers.
π-π Stacking Aromatic stacking between the phenyl rings. The electron-rich dimethylaminophenyl ring can interact favorably with the unsubstituted phenyl ring.This interaction provides additional stability to the assembled structures and influences their packing.
Van der Waals Forces Weak, non-specific interactions between molecules.These forces contribute to the overall stability of the supramolecular assembly.
Solvent Effects The polarity and hydrogen-bonding capability of the solvent can modulate the strength of the intermolecular interactions.The choice of solvent can be used to control the morphology and stability of the self-assembled structures.

Rational Design of Supermolecules

The predictable and robust nature of the hydrogen bonding in N,N'-diarylureas makes them excellent building blocks for the rational design of complex supramolecular structures. By modifying the peripheral substituents on the phenyl rings of this compound, it is possible to tune the properties and functions of the resulting supermolecules.

For instance, the introduction of additional functional groups can alter the solubility, electronic properties, and binding capabilities of the molecule. This allows for the design of "smart" materials that can respond to external stimuli such as light, pH, or the presence of specific analytes. The modular nature of these building blocks enables a "bottom-up" approach to the construction of functional nanomaterials.

The design principles for supermolecules based on this compound often involve controlling the balance of non-covalent interactions to achieve a desired architecture. For example, by introducing bulky substituents, it is possible to sterically hinder certain modes of assembly and favor others, leading to the formation of discrete cyclic oligomers instead of linear polymers.

Chiroptical Induction and Chirality Transfer in Host-Guest Complexes

While this compound itself is an achiral molecule, it can be induced to form chiral supramolecular assemblies through interactions with chiral guest molecules. This process, known as chiroptical induction or chirality transfer, is a key area of research in supramolecular chemistry.

In a typical host-guest scenario, the self-assembled structures of this compound derivatives can create binding pockets or cavities that can encapsulate chiral guest molecules. The binding of a chiral guest can impart a helical twist to the supramolecular polymer, resulting in a system that exhibits a chiroptical response, such as a signal in circular dichroism (CD) spectroscopy.

The efficiency of chirality transfer depends on several factors, including the strength and specificity of the host-guest interactions, the conformational flexibility of the host assembly, and the nature of the chiral guest. The urea moiety, with its ability to form multiple hydrogen bonds, can provide a well-defined binding site for guests that contain complementary functional groups, such as carboxylates or amides. The transfer of chirality from a guest to a host assembly demonstrates the ability of non-covalent interactions to transmit structural information over long distances.

Investigation of Chemical Reactivity and Electrochemical Behavior

General Chemical Reactivity Principles of Urea (B33335) Derivatives

Urea derivatives, including N-arylureas, are characterized by a rich chemical reactivity stemming from the unique electronic nature of the urea moiety (-NH-CO-NH-).

Identification of Electrophilic and Nucleophilic Sites

The urea functional group possesses both electrophilic and nucleophilic centers, making it susceptible to attack by a variety of reagents.

Nucleophilic Sites: The primary nucleophilic sites in N-[4-(dimethylamino)phenyl]-N'-phenylurea are the nitrogen atoms. The lone pairs of electrons on these atoms can participate in nucleophilic attacks. The nitrogen atom attached to the 4-(dimethylamino)phenyl group is particularly electron-rich due to the strong electron-donating effect of the dimethylamino substituent, which increases its nucleophilicity. The nitrogen of the dimethylamino group itself is also a nucleophilic center.

Electrophilic Site: The carbonyl carbon of the urea group is the principal electrophilic site. The electronegativity of the oxygen atom polarizes the carbon-oxygen double bond, creating a partial positive charge on the carbon atom. This makes it susceptible to attack by nucleophiles.

The aromatic rings can also participate in electrophilic aromatic substitution reactions. The 4-(dimethylamino)phenyl ring is highly activated towards electrophilic attack at the ortho positions relative to the urea linkage due to the powerful activating and ortho-, para-directing effects of the dimethylamino group. Conversely, the unsubstituted phenyl ring is less activated.

Proton Transfer Mechanisms

The hydrogen atoms attached to the urea nitrogens are weakly acidic and can be removed by a strong base. This deprotonation results in the formation of a ureate anion. The acidity of these protons is influenced by the nature of the aryl substituents.

Proton transfer is a key step in many reactions involving ureas and is fundamental to their ability to form hydrogen bonds. In this compound, the urea protons can act as hydrogen bond donors, while the carbonyl oxygen and the nitrogen atoms can act as hydrogen bond acceptors. This hydrogen bonding capability is crucial in its interactions with other molecules and in its self-assembly.

Electrochemical Characterization of N-Arylureas

The electrochemical behavior of N-arylureas is significantly influenced by the nature of the substituents on the aromatic rings. The presence of the electron-donating dimethylamino group in this compound has a pronounced effect on its redox properties.

Redox Potentials and Electron Transfer Processes

N-arylureas can undergo electrochemical oxidation, typically involving the transfer of electrons from the electron-rich parts of the molecule. In the case of this compound, the initial oxidation is expected to occur at the 4-(dimethylamino)phenyl moiety, which is the most electron-rich part of the molecule.

The oxidation process often proceeds via a one-electron transfer to form a radical cation. The stability of this radical cation is a key factor in determining the redox potential. The strong electron-donating dimethylamino group helps to stabilize the positive charge of the radical cation, thereby lowering the oxidation potential and making the molecule easier to oxidize compared to unsubstituted N,N'-diphenylurea.

Cyclic voltammetry is a common technique used to study these electron transfer processes. For a related compound, N,N'-bis(4-cyanophenyl)-N,N'-dimethylurea, cyclic voltammetry reveals a reduction potential, demonstrating that electron transfer can be initiated depending on the substituents and experimental conditions.

Influence of Substituents on Electrochemical Properties

Substituents on the aryl rings of N-arylureas have a predictable and significant impact on their electrochemical properties, particularly their redox potentials. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density of the molecule, which in turn affects the ease of electron removal (oxidation) or addition (reduction).

Electron-donating groups, such as the dimethylamino (-N(CH₃)₂) group in the title compound, increase the electron density of the aromatic ring and the adjacent urea nitrogen. This makes the molecule more susceptible to oxidation, resulting in a lower (less positive) oxidation potential. Conversely, electron-withdrawing groups, such as nitro (-NO₂) or cyano (-CN), decrease the electron density, making the molecule more difficult to oxidize and thus increasing the oxidation potential.

This relationship can be quantified using the Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted aromatic compounds. A similar correlation exists for redox potentials. A study on para-substituted N-nitroso-N-oxybenzenamine ammonium (B1175870) salts demonstrated a linear relationship between the first oxidation potential and the Hammett substituent constants (σ). This serves as a strong model for the expected behavior of substituted N-arylureas.

Below is a table illustrating the expected trend in oxidation potentials for a series of hypothetical para-substituted N-phenyl-N'-(4-aminophenyl)ureas, based on the established principles of substituent effects and drawing an analogy from reported Hammett correlations for similar aromatic systems.

Substituent (X) on Phenyl RingHammett Constant (σp)Expected Effect on Oxidation PotentialRelative Oxidation Potential (Epa)
-N(CH₃)₂-0.83Strongly DecreasesLowest
-OCH₃-0.27DecreasesLow
-CH₃-0.17Slightly DecreasesSlightly Lower
-H0.00ReferenceReference
-Cl0.23IncreasesHigher
-CN0.66Strongly IncreasesHigh
-NO₂0.78Very Strongly IncreasesHighest

This table demonstrates that as the electron-donating character of the substituent increases (more negative σp value), the oxidation potential is expected to decrease, making the compound easier to oxidize. Conversely, as the electron-withdrawing character increases (more positive σp value), the oxidation potential increases.

Advanced Materials Concepts: Bridging N Arylureas to Functional Architectures

Supramolecular Polymer Design and Assembly from N-Arylurea Building Blocks

The design of supramolecular polymers from N-arylurea building blocks is predicated on their predictable self-assembly into well-defined, extended structures through non-covalent interactions. researchgate.net The urea (B33335) group's ability to form strong, bifurcated hydrogen bonds is the primary driving force for this assembly. researchgate.net

N-arylurea units self-assemble via N-H···O=C hydrogen bonds, creating linear tapes or columnar structures. researchgate.netnih.gov The directionality and strength of these bonds lead to the formation of long, chain-like supramolecular polymers in solution. nih.gov For instance, bis-urea compounds have been shown to form extended, dynamic polymer chains in apolar solvents, resulting in materials with remarkable viscoelastic properties, such as organogels. nih.gov The assembly process is often cooperative and can lead to high-molecular-weight polymers at relatively low concentrations.

The design principles for these building blocks involve several key considerations:

Symmetry and Stoichiometry of Hydrogen Bonds: The urea moiety contains two hydrogen bond donors (N-H) and one acceptor (C=O), facilitating the formation of robust, linear arrays. This predictable bonding pattern is fundamental to creating one-dimensional polymer chains. researchgate.net

Aryl Scaffolds: The aromatic rings attached to the urea core provide rigidity and introduce the possibility of π–stacking interactions, which can further stabilize the supramolecular assembly. researchgate.net The nature of the aryl groups can be modified to control solubility, processability, and the electronic properties of the resulting polymer.

Functional Groups: The incorporation of specific functional groups onto the aryl rings, such as the dimethylamino group in N-[4-(dimethylamino)phenyl]-N'-phenylurea, allows for the introduction of specific functions like light-responsiveness or catalytic activity.

Researchers have designed and synthesized various functional monomers based on urea motifs for use in creating advanced polymers. nih.govresearchgate.net For example, urea-based functional monomers have been successfully prepared for Ring-Opening Metathesis Polymerization (ROMP), demonstrating the versatility of these building blocks in constructing complex polymer architectures. nih.govresearchgate.net Macrocyclic bis-ureas have also been developed, which self-assemble into highly ordered columnar structures, creating stable, porous materials capable of encapsulating guest molecules. researchgate.net This highlights the potential for creating functional architectures with tailored cavities and channels.

Principles of Non-linear Optical (NLO) Material Design Incorporating this compound Related Chromophores

Non-linear optical (NLO) materials are crucial for technologies like optical switching and data processing. scirp.org The design of organic NLO materials often centers on creating molecules, or "chromophores," with a large change in dipole moment upon excitation by light. Urea derivatives, including structures related to this compound, are excellent candidates for NLO applications. researchgate.netmdpi.com

The core design principles for NLO chromophores of this type include:

Intramolecular Charge Transfer (ICT): A powerful NLO response typically requires a molecule with an electron-donating group (D) and an electron-accepting group (A) connected by a π-conjugated bridge (D-π-A). In this compound, the dimethylamino group (-N(CH₃)₂) is a strong electron donor. The phenylurea moiety can act as the conjugated system and acceptor part. This architecture facilitates a significant redistribution of electron density when the molecule interacts with an intense light field, leading to high hyperpolarizability (a measure of NLO activity). researchgate.net

Non-centrosymmetric Arrangement: To exhibit second-order NLO effects like second-harmonic generation (SHG), the chromophores must be arranged in a non-centrosymmetric fashion in the bulk material. researchgate.net The hydrogen-bonding capability of the urea group can be exploited to control the crystal packing and favor such arrangements. researchgate.net

High Molecular Hyperpolarizability (β): The intrinsic NLO response of a single molecule is quantified by its hyperpolarizability (β). Research on related organic compounds shows that structures incorporating the 4-(dimethylamino)phenyl group can exhibit large β values. For example, a hydrazone derivative containing this group was found to have a significant nonlinear refractive index and nonlinear absorption. scirp.orgscirp.org Theoretical studies on metal complexes have also shown that the presence of electron-rich aromatic systems can lead to β values many times higher than that of urea, a standard reference material for NLO studies. mdpi.com

The variation of a material's optical properties with the intensity of incident light is the basis of NLO phenomena. scirp.org This includes changes in the absorption coefficient (α = α₀ + βI) and the refractive index (n = n₀ + n₂I), where β and n₂ are the nonlinear absorption coefficient and nonlinear refractive index, respectively. scirp.orgscirp.org Materials with large values for these coefficients, such as those based on this compound related chromophores, are promising for applications in optical limiting, which protects sensors and eyes from high-intensity laser beams. scirp.org

Wavelength (nm)Nonlinear Absorption (β) (m/W)Nonlinear Refractive Index (n₂)
4889.53 × 10⁻⁵-
5148.62 × 10⁻⁶-
Data for a related hydrazone derivative, {(1Z)-[4-(Dimethylamino)Phenyl]Methylene} 4-Nitrobenzocarboxy Hydrazone Monohydrate, demonstrating the NLO potential of the dimethylamino-phenyl moiety. scirp.org

Organocatalysis Mediated by N-Arylurea Scaffolds

N-arylurea scaffolds have become prominent in the field of organocatalysis, which uses small organic molecules to accelerate chemical reactions. wikipedia.org Their function as catalysts stems primarily from their ability to act as effective hydrogen bond donors. wikipedia.orgnih.gov

Hydrogen bond donor catalysis is a powerful strategy in which the catalyst activates a substrate by forming hydrogen bonds, thereby stabilizing transition states or anionic intermediates. wikipedia.org Ureas and their sulphur analogues, thioureas, are among the most common and effective scaffolds for this type of catalysis. wikipedia.orgacs.org

The two N-H groups of the urea moiety are oriented to act as a "chelate" or "bifunctional" donor, allowing them to simultaneously interact with an acceptor atom (like an oxygen or nitrogen) on a substrate molecule. wikipedia.org This interaction polarizes the substrate, making it more susceptible to nucleophilic attack. For example, in a Michael addition, a thiourea (B124793) catalyst can hydrogen bond to the nitro group of a nitro-olefin, stabilizing the developing negative charge in the transition state and accelerating the reaction. wikipedia.org This mode of activation is central to many asymmetric reactions, where chiral N-arylurea catalysts are used to control the stereochemical outcome.

The design of effective N-arylurea catalysts involves the strategic placement of functional groups on the aryl rings to tune both steric and electronic properties. nih.gov The aryl groups provide a rigid framework that allows for the precise positioning of other catalytic functionalities and chiral elements to create an effective asymmetric environment around the active site.

Key activation mechanisms include:

Electrophile Activation: The primary mechanism involves the urea N-H groups hydrogen bonding to an electrophilic substrate. This enhances the electrophilicity of the substrate, making it more reactive towards a nucleophile. wikipedia.org

Anion Binding: Urea catalysts can accelerate reactions by binding to and stabilizing an anionic intermediate or by sequestering an anion (like a halide) to generate a more reactive, cationic electrophile. wikipedia.orgnih.gov This creates a chiral ion pair that can effectively control enantioselectivity. nih.gov

Bifunctional Catalysis: Many of the most effective urea-based catalysts are bifunctional. wikipedia.org They incorporate both a hydrogen bond donor site (the urea) and a Brønsted base or acid site (e.g., an amine or a carboxylic acid) on the same scaffold. This allows the catalyst to activate both the nucleophile and the electrophile simultaneously, leading to significant rate enhancements and high levels of stereocontrol. wikipedia.orgacs.org

The N-arylurea framework is a modular and highly tunable platform for catalyst development. By modifying the aryl substituents, researchers can fine-tune the acidity of the N-H protons and the steric environment of the binding pocket, leading to catalysts with high activity and selectivity for a wide range of organic transformations. nih.govmdpi.com

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